Rhodium(II) trifluoroacetate dimer
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Overview
Description
Rhodium(II) trifluoroacetate dimer, with the chemical formula Rh2(O2CCF3)4, is a green solid compound used primarily as a catalyst in organic synthesis. It is known for its unique structure, often referred to as the “Chinese lantern” structure, which accommodates a Rh-Rh bond. This bond is responsible for the compound’s diamagnetic properties .
Mechanism of Action
Target of Action
Rhodium(II) trifluoroacetate dimer primarily targets a variety of classical Lewis bases . The compound forms adducts, often with a 2:1 stoichiometry, with these Lewis bases .
Mode of Action
The this compound binds to the Lewis bases at the “axial” positions on each of the two Rhodium(II) centers . This interaction is even stronger than that of Rhodium(II) acetate, allowing it to form adducts with even very weak bases .
Biochemical Pathways
This compound is used as a catalyst in the synthesis of some organic compounds . It is particularly used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds and the preparation of building blocks for one-, two-, and three-dimensional molecular solids .
Pharmacokinetics
It is known that the compound is a green volatile solid .
Result of Action
The result of the action of this compound is the formation of adducts with Lewis bases . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
Rhodium(II) trifluoroacetate dimer forms adducts, often with 2:1 stoichiometry, with a variety of Lewis bases . The bases bind at the “axial” positions on each of the two Rh(II) center .
Molecular Mechanism
This compound binds even very weak bases, more so than does rhodium(II) acetate . It even forms adducts with hexamethylbenzene and with S8 . This compound catalyzes cyclopropanation of alkenes by diazo compounds .
Preparation Methods
Rhodium(II) trifluoroacetate dimer is typically synthesized by dissolving rhodium(II) acetate in hot trifluoroacetic acid. The reaction can be represented as follows :
[ \text{Rh}_2(\text{O}_2\text{CCH}_3)_4 + 4 \text{HO}_2\text{CCF}_3 \rightarrow \text{Rh}_2(\text{O}_2\text{CCF}_3)_4 + 4 \text{HO}_2\text{CCH}_3 ]
This reaction expels acetic acid and retains the Rh-Rh bond. The compound can also form adducts with various Lewis bases, often with a 2:1 stoichiometry .
Chemical Reactions Analysis
Rhodium(II) trifluoroacetate dimer undergoes several types of chemical reactions, including:
Cyclopropanation of Alkenes: This reaction is catalyzed by rhodium(II) trifluoroacetate using diazo compounds.
[ \text{RCH=CR’H} + \text{CH}_3\text{CH}_2\text{O}_2\text{CCH(N}_2) \rightarrow \text{cyclo-(RCH)(R’CH)(CH}_3\text{CH}_2\text{O}_2\text{CCH)} + \text{N}_2 ]
Scientific Research Applications
Rhodium(II) trifluoroacetate dimer has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Rhodium(II) trifluoroacetate dimer is often compared with other rhodium(II) carboxylates, such as:
Rhodium(II) acetate dimer: Known for its similar structure but less reactive towards weak bases compared to rhodium(II) trifluoroacetate.
Rhodium(II) heptafluorobutyrate dimer: Another rhodium(II) carboxylate with distinct reactivity and applications.
Rhodium(II) trimethylacetate dimer: Used in different catalytic processes but shares some structural similarities.
This compound stands out due to its enhanced reactivity with weak bases and its ability to form adducts with a wide range of Lewis bases .
Properties
CAS No. |
31126-95-1 |
---|---|
Molecular Formula |
C8F12O8Rh2 |
Molecular Weight |
657.87 g/mol |
IUPAC Name |
rhodium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |
InChI Key |
PQEXTYUESSEHKW-UHFFFAOYSA-J |
SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?
A1: this compound can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the this compound and these functional groups leads to the immobilization of the catalyst on the surface.
Q2: What spectroscopic techniques are used to characterize this compound-based catalysts?
A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:
- ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the this compound on the support material, providing insights into how the catalyst is anchored. []
- ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []
Q3: What are the catalytic applications of this compound?
A3: this compound is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []
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